苄胺氢碘酸盐

描述

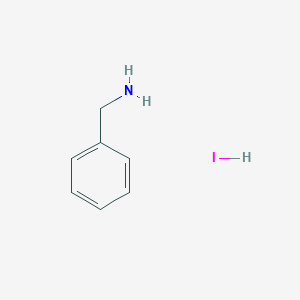

Benzylamine Hydroiodide is an organic compound with the molecular formula C7H10IN . It is a white crystalline solid that is stable at room temperature . It has good solubility in water and can also dissolve in polar organic solvents such as methanol and ethanol .

Synthesis Analysis

Benzylamine Hydroiodide can be synthesized through the reaction of benzylamine and hydriodic acid . Generally, benzylamine and hydriodic acid are mixed in a 1:1 ratio and stirred at an appropriate temperature to produce Benzylamine Hydroiodide .

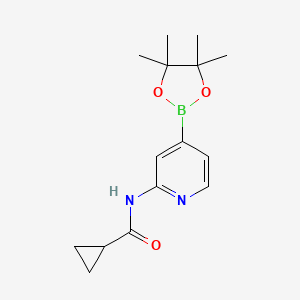

Molecular Structure Analysis

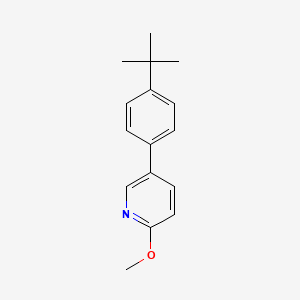

The molecular weight of Benzylamine Hydroiodide is 235.07 g/mol . The IUPAC name for this compound is phenylmethanamine;hydroiodide . The InChI representation is InChI=1S/C7H9N.HI/c8-6-7-4-2-1-3-5-7;/h1-5H,6,8H2;1H and the Canonical SMILES representation is C1=CC=C (C=C1)CN.I .

Chemical Reactions Analysis

Benzylamine Hydroiodide is primarily used in organic synthesis reactions for aminomethylation . It can serve as a reagent for the synthesis of compounds with a benzylamine group, such as benzylamine hydrochloride, benzylamine benzenesulfonate, etc . These compounds have significant application value in the field of medicine and organic synthesis .

Physical And Chemical Properties Analysis

Benzylamine Hydroiodide is a white crystalline solid that is stable at room temperature . It has a melting point of 156-158℃ . It has good solubility in water and can also dissolve in polar organic solvents such as methanol and ethanol .

科学研究应用

1. 太阳能电池改进

苄胺氢碘酸盐用于太阳能电池技术中。例如,它被用作有机-无机卤化物钙钛矿材料中的单功能阳离子。这种应用对于提高钙钛矿太阳能电池的稳定性和效率尤为重要。一项研究发现,基于类似化合物 4-(氨基甲基)苯甲酸氢碘酸盐的器件显示出比苄胺氢碘酸盐更高的功率转换效率,表明太阳能电池技术有进一步改进的潜力 (Hu et al., 2018).

2. 光伏器件中的表面钝化

在光伏领域的另一个应用是使用苄胺进行表面钝化。表面钝化提高了钙钛矿的耐湿性和电子性能,这对于太阳能电池的性能至关重要。一项研究表明,具有苄胺改性的甲脒铅碘钙钛矿薄膜的太阳能电池表现出高效率和稳定性,即使在长时间暴露在空气中也能抵抗降解 (Wang et al., 2016).

3. 代谢效应

在医学领域,苄胺因其潜在的代谢效应而受到探索。一项针对喂食高脂肪饮食小鼠的研究表明,长期口服苄胺可以改善葡萄糖耐量,并降低体重增加和循环胆固醇,而不会增加氧化应激。这表明苄胺作为治疗代谢综合征的药物的潜力 (Iffiú-Soltész et al., 2010).

4. 结核病治疗

苄胺类药物如苄胺已被研究其治疗结核病的潜力。一些苄胺类药物对结核分枝杆菌表现出 pH 依赖性的抑制作用,表明它们在结核病治疗中可能具有辅助作用 (Grange & Snell, 1996).

5. 推进剂生产

苄胺是合成 CL-20 等高能推进剂的中间体。它是该行业的关键商品化学品,人们正努力开发其生产的生物合成途径,以减少对环境的影响 (Pandey et al., 2021).

6. 制药应用

苄胺是合成各种药用活性化合物的基础。研究已经开发出可持续的催化方法来生产多种苄胺,这在制药生产中至关重要 (Yan et al., 2016).

未来方向

Benzylamine Hydroiodide is mainly used in organic synthesis reactions for aminomethylation . It can serve as a reagent for the synthesis of compounds with a benzylamine group, such as benzylamine hydrochloride, benzylamine benzenesulfonate, etc . These compounds have significant application value in the field of medicine and organic synthesis . Therefore, the future direction of Benzylamine Hydroiodide could be in the development of new synthesis methods and applications in the field of medicine and organic synthesis.

作用机制

Target of Action

Benzylamine Hydroiodide primarily targets the enzymes Trypsin-1 and Trypsin-2 in humans . These enzymes play a crucial role in the digestion of proteins in the stomach and are part of the larger family of serine proteases .

Mode of Action

It is known that benzylamine hydroiodide, like other benzylamines, has antifungal activity and can interact with the fungal cell membrane . This interaction specifically inhibits squalene epoxidase, a key enzyme in fungal sterol biosynthesis .

Biochemical Pathways

By inhibiting squalene epoxidase, Benzylamine Hydroiodide affects the biosynthesis of ergosterol, a major fungal membrane sterol . Ergosterol regulates membrane fluidity, biogenesis, and functions . The inhibition of its synthesis can lead to increased membrane permeability and leakage of cellular components .

Pharmacokinetics

It is known that the compound is soluble in water , which could potentially influence its absorption and distribution in the body.

Result of Action

The inhibition of ergosterol synthesis by Benzylamine Hydroiodide results in a deficiency in ergosterol . This deficiency can cause damage to the fungal cell membrane, leading to increased membrane permeability and leakage of cellular components . Ultimately, this can lead to fungal cell death .

Action Environment

The action, efficacy, and stability of Benzylamine Hydroiodide can be influenced by various environmental factors. For instance, the presence of water can influence the solubility of the compound, potentially affecting its absorption and distribution . .

属性

IUPAC Name |

phenylmethanamine;hydroiodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N.HI/c8-6-7-4-2-1-3-5-7;/h1-5H,6,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPCHYMCMRUGLHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN.I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

45579-91-7 | |

| Record name | Benzylamine Hydroiodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does benzylamine hydroiodide improve the performance of perovskite solar cells?

A: Benzylamine hydroiodide acts as a bifunctional molecule in perovskite solar cells. [, ] Firstly, the benzylammonium cation (BZA+) interacts with iodide (I-) and bromide (Br-) ions on the perovskite surface. This interaction passivates surface defects, reducing charge recombination and improving efficiency. [] Secondly, BZAI can optimize the energy level alignment between the perovskite layer and the hole transporting layer (HTL), further facilitating charge transport and enhancing overall device performance. [, ]

Q2: What are the structural characteristics of benzylamine hydroiodide?

A2: While the provided research papers don't explicitly detail the spectroscopic data for BZAI, we can infer some structural information. It is an organic ammonium salt, composed of a benzylammonium cation (BZA+) and an iodide anion (I-). Its molecular formula is C₇H₁₀IN.

Q3: How does the structure of benzylamine hydroiodide relate to its function in perovskite solar cells?

A: The bifunctional nature of BZAI is key to its performance enhancement. The aromatic benzyl group likely contributes to its interaction with the perovskite material, potentially influencing crystal growth. [] The ammonium group, with its positive charge, allows interaction with halide anions on the perovskite surface, enabling defect passivation. []

Q4: Are there any studies comparing benzylamine hydroiodide to other similar compounds in perovskite solar cells?

A: Yes, one study compared BZAI to benzylamine (BA) and 5-ammonium valeric acid in perovskite solar cells. [] Devices incorporating BZAI showed superior stability and power conversion efficiency compared to those using BA or 5-ammonium valeric acid. This suggests that both the conjugated structure and the bifunctional nature of BZAI contribute to its superior performance. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Bromo-6-iodo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1376336.png)

![5-Bromo-1-(phenylsulfonyl)-2-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1376343.png)

![Cis-8-Benzyl 3-Tert-Butyl 3,8-Diazabicyclo[4.2.0]Octane-3,8-Dicarboxylate](/img/structure/B1376350.png)

![(R)-3-(2-Amino-2-phenylethyl)-5-(2-fluoro-3-methoxyphenyl)-1-[2-fluoro-6-(trifluoromethyl)benzyl]-6-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B1376355.png)